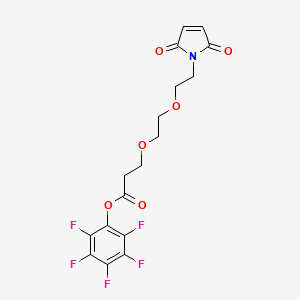

Mal-PEG2-PFP

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F5NO6/c18-12-13(19)15(21)17(16(22)14(12)20)29-11(26)3-5-27-7-8-28-6-4-23-9(24)1-2-10(23)25/h1-2H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKYKJKJMZSGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG2-PFP Ester: A Heterobifunctional Crosslinker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-PEG2-PFP ester, a heterobifunctional crosslinking reagent. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required for its effective application in bioconjugation, particularly in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

This compound ester is a versatile molecule that incorporates a maleimide group, a two-unit polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique architecture allows for the covalent linkage of sulfhydryl (thiol) and amine-containing molecules. The maleimide group exhibits high reactivity and selectivity towards thiols, typically found in cysteine residues of proteins and peptides. The PFP ester, on the other hand, is a highly efficient amine-reactive group that forms stable amide bonds with primary and secondary amines, such as the lysine residues in proteins. A key advantage of the PFP ester over the more common N-hydroxysuccinimide (NHS) esters is its enhanced stability in aqueous solutions, which leads to more efficient and reproducible conjugation reactions.[1][2][3] The hydrophilic PEG2 spacer enhances the solubility of the crosslinker and the resulting conjugate, reduces the potential for aggregation, and provides a defined spatial separation between the conjugated molecules.[4][5]

Core Properties and Specifications

A clear understanding of the physicochemical properties of this compound ester is fundamental to its successful application. The following tables summarize the key chemical and physical data for this crosslinker.

Table 1: Chemical and Physical Properties of this compound Ester

| Property | Value | Source(s) |

| Chemical Name | perfluorophenyl 3-(2-(2-(2,5-dioxo-2H-pyrrol-1(5H)-yl)ethoxy)ethoxy)propanoate | [6] |

| Synonyms | This compound | [4][6] |

| CAS Number | 1807512-47-5 | [4][7] |

| Molecular Formula | C₁₇H₁₄F₅NO₆ | [4][7] |

| Molecular Weight | 423.29 g/mol | [4][6][7] |

| Purity | Typically >95% or >98% | [4][7] |

| Appearance | Viscous liquid | [8] |

Table 2: Solubility and Storage of this compound Ester

| Property | Recommendation | Source(s) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and DCM.[4] Not directly water-soluble but can be added to aqueous buffers from a concentrated stock in an organic solvent.[9] Soluble in many aqueous buffers up to approximately 10 mM, though solubility decreases with increasing salt concentration.[9] | [4][9] |

| Storage Conditions | Store at -20°C with a desiccant.[1][9] The reagent is moisture-sensitive.[1][9] Equilibrate the vial to room temperature before opening to prevent moisture condensation.[1][9] | [1][9] |

| Solution Stability | Prepare solutions immediately before use. Do not store the reagent in solution as the PFP ester moiety readily hydrolyzes.[1] | [1] |

Reaction Kinetics and Optimal Conditions

The efficiency of conjugation with this compound ester is critically dependent on the reaction conditions, particularly the pH of the buffer. The maleimide and PFP ester moieties have distinct optimal pH ranges for their respective reactions.

Table 3: Reaction Parameters for the Functional Groups of this compound Ester

| Functional Group | Target Moiety | Optimal pH Range | Reaction Time | Key Considerations | Source(s) |

| Maleimide | Sulfhydryl (Thiol) | 6.5 - 7.5 | 30 minutes to 2 hours at room temperature | The reaction is highly chemoselective for thiols within this pH range.[10][11] Above pH 7.5, the maleimide group can react with amines and is more susceptible to hydrolysis.[10][11] | [4][10][11][12] |

| PFP Ester | Primary/Secondary Amine | 7.0 - 9.0 | 30 minutes to 4 hours at room temperature or overnight at 4°C | PFP esters are more resistant to hydrolysis than NHS esters, allowing for more efficient reactions in aqueous buffers.[2][3][13] Higher pH increases the reaction rate but also the rate of hydrolysis.[13][14] | [2][9][13][15] |

Experimental Protocols

A two-step conjugation strategy is often employed with this compound ester to ensure specificity and control over the crosslinking process. The following protocol provides a detailed methodology for the conjugation of an amine-containing protein (Protein-NH₂) with a sulfhydryl-containing molecule (Molecule-SH).

Protocol: Two-Step Protein Conjugation using this compound Ester

Materials:

-

Amine-containing protein (Protein-NH₂)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

This compound ester

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (amine- and thiol-free)

-

Organic Solvent: Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns

Procedure:

Step 1: Activation of the Amine-Containing Protein with this compound Ester

-

Protein Preparation: Prepare the Protein-NH₂ in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the PFP ester reaction.

-

Crosslinker Preparation: Immediately before use, dissolve this compound ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

-

Conjugation Reaction (Amine-PFP Ester):

-

Add a 5- to 20-fold molar excess of the this compound ester stock solution to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle stirring.[16]

-

-

Purification of the Maleimide-Activated Protein:

-

Remove the excess, unreacted this compound ester using a desalting column equilibrated with the Conjugation Buffer (pH 6.5-7.5). This step is crucial to prevent the unreacted crosslinker from reacting with the sulfhydryl-containing molecule in the next step.

-

Step 2: Conjugation of the Maleimide-Activated Protein with the Sulfhydryl-Containing Molecule

-

Preparation of the Sulfhydryl-Containing Molecule: Ensure that the Molecule-SH is prepared and ready for conjugation. If the sulfhydryl groups are in a reduced state, they are ready for reaction.

-

Conjugation Reaction (Maleimide-Thiol):

-

Combine the purified maleimide-activated protein with the Molecule-SH in a molar ratio that is appropriate for the desired final conjugate.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.

-

-

Quenching of the Reaction (Optional):

-

To deactivate any unreacted maleimide groups, a quenching reagent such as a thiol-containing compound (e.g., cysteine or β-mercaptoethanol) can be added.

-

-

Purification of the Final Conjugate:

-

Purify the final protein-molecule conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules and byproducts.

-

Visualizing the Process: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the chemical structure of this compound ester, its reaction mechanism, and a typical experimental workflow.

Caption: Key functional components of the this compound ester crosslinker.

Caption: Sequential reaction of this compound ester with an amine and a thiol.

Caption: A typical experimental workflow for protein-payload conjugation.

References

- 1. broadpharm.com [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. precisepeg.com [precisepeg.com]

- 4. This compound, 1807512-47-5 | BroadPharm [broadpharm.com]

- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. This compound | C17H14F5NO6 | CID 77078350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. precisepeg.com [precisepeg.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. precisepeg.com [precisepeg.com]

- 16. benchchem.com [benchchem.com]

Mal-PEG2-PFP: An In-depth Technical Guide to a Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of Maleimide-PEG2-Pentafluorophenyl Ester (Mal-PEG2-PFP), a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document is intended to serve as a detailed resource for professionals in research and drug development, offering insights into its chemical characteristics, reaction mechanisms, and practical applications, particularly in the synthesis of antibody-drug conjugates (ADCs).

Core Structure and Physicochemical Properties

This compound is a versatile crosslinking reagent that incorporates three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique architecture allows for the sequential and specific covalent modification of biomolecules.

The maleimide moiety is highly selective for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides. The PFP ester, on the other hand, is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as the side chains of lysine residues in proteins.[1][2] The short, hydrophilic di-ethylene glycol (PEG2) spacer enhances the water solubility of the molecule and provides spatial separation between the conjugated entities, which can be crucial for maintaining the biological activity of the biomolecules.[1]

Diagram of the this compound Structure

Caption: Chemical structure of this compound highlighting its three key functional components.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₄F₅NO₆ | [1] |

| Molecular Weight | 423.3 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid or viscous liquid | [3] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Spacer Arm Length | ~10.1 Å (Angstroms) (Calculated) | |

| Storage Conditions | -20°C, desiccated | [1] |

Note: The spacer arm length is an estimated value based on the bond lengths of the constituent atoms. Experimental values may vary.

Reactivity and Reaction Mechanisms

The utility of this compound lies in its dual reactivity, enabling a two-step conjugation strategy. This approach minimizes the formation of unwanted homodimers and allows for precise control over the final conjugate structure.

Maleimide-Thiol Reaction

The maleimide group reacts specifically with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[4][5] This reaction is highly efficient and proceeds under mild, near-neutral pH conditions.

-

Kinetics: The reaction is rapid, with conjugation efficiencies of over 80% achievable within 30 minutes at room temperature.[6] At pH 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[4][5]

-

Stability: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[2] Therefore, it is crucial to perform the conjugation within the optimal pH range and to use freshly prepared solutions.

Signaling Pathway of Maleimide-Thiol Conjugation

Caption: Reaction mechanism of maleimide with a sulfhydryl group to form a stable thioether linkage.

PFP Ester-Amine Reaction

The PFP ester is a highly efficient amine-reactive group that forms a stable amide bond with primary and secondary amines. A key advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their enhanced stability towards hydrolysis in aqueous environments, which can lead to higher conjugation yields.[3]

-

Reactivity: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.

-

Stability: While more stable than NHS esters, PFP esters are still susceptible to hydrolysis, particularly at higher pH. Reactions should be performed promptly after preparing the reagent solution.

Signaling Pathway of PFP Ester-Amine Conjugation

References

- 1. This compound, 1807512-47-5 | BroadPharm [broadpharm.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Mal-PEG2-PFP for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of the heterobifunctional crosslinker, Maleimide-PEG2-Pentafluorophenyl Ester (Mal-PEG2-PFP). This reagent is a cornerstone in modern bioconjugation, enabling the precise and efficient covalent linkage of biomolecules. This document details the chemistry of its reactive moieties, presents quantitative data for reaction optimization, provides detailed experimental protocols, and illustrates key processes through signaling pathway and workflow diagrams.

Core Principles: A Dual-Action Crosslinker

This compound is a versatile tool in bioconjugation, featuring two distinct reactive groups at either end of a polyethylene glycol (PEG) spacer. This design allows for a controlled, sequential conjugation strategy, minimizing the formation of undesirable homodimers and other side products. The key components of this compound are:

-

Maleimide Group: This functional group exhibits high selectivity for sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides.

-

Pentafluorophenyl (PFP) Ester: This is a highly efficient amine-reactive group. It readily reacts with primary and secondary amines, such as the ε-amino group of lysine residues on a protein, to form a stable amide bond.

-

PEG2 Spacer: The two-unit polyethylene glycol spacer is a short, hydrophilic linker that enhances the solubility of the crosslinker and the resulting conjugate. It also provides a flexible connection between the conjugated molecules, which can be crucial for maintaining their biological activity.

The strategic design of this compound allows for a two-step conjugation process. Typically, the more labile PFP ester is reacted first with an amine-containing molecule. Following purification to remove excess linker, the maleimide group is then available to react with a thiol-containing molecule.

Mechanism of Action: Two-Step Orthogonal Chemistry

The utility of this compound lies in the distinct and highly specific reactions of its two functional ends, which can be performed under different optimal conditions.

PFP Ester Reaction with Amines: Nucleophilic Acyl Substitution

The conjugation of the PFP ester to an amine-containing molecule proceeds via a nucleophilic acyl substitution mechanism.[1][2] The highly electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester exceptionally electrophilic and, therefore, highly susceptible to nucleophilic attack by the lone pair of electrons on a primary or secondary amine.[1][2] This reaction results in the formation of a stable amide bond and the release of pentafluorophenol as a byproduct.[2]

PFP esters offer a significant advantage over the more traditional N-hydroxysuccinimide (NHS) esters due to their increased resistance to hydrolysis in aqueous solutions.[2][3][4][5][6][7][8][9][10][11] This enhanced stability provides a wider experimental window for conjugation, leading to higher yields and more reproducible results.[2][3][7][10][11]

Maleimide Reaction with Thiols: Michael Addition

The maleimide group reacts with thiol-containing molecules, such as cysteine residues, through a Michael addition reaction.[12] In this reaction, the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[12] This process is highly efficient and selective for thiols, especially within a pH range of 6.5 to 7.5, and results in the formation of a stable thioether bond.[13] At neutral pH, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[12]

Quantitative Data for Reaction Optimization

The efficiency of conjugation with this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters for the amine-reactive and thiol-reactive ends of the molecule.

Table 1: PFP Ester Reaction Parameters

| Parameter | Recommended Range | Remarks |

| Optimal pH Range | 7.2 - 9.0 | Higher pH increases the rate of amine acylation but also the rate of ester hydrolysis.[14] |

| Molar Excess (PFP:Amine) | 2:1 to 10:1 | A molar excess of the PFP ester is used to drive the reaction to completion. The optimal ratio should be determined empirically.[15] |

| Reaction Time | 1 - 4 hours at room temp. or overnight at 4°C | For sensitive biomolecules, lower temperatures and longer incubation times are recommended.[15] |

| Reaction Temperature | 4°C to 37°C | Higher temperatures can increase the reaction rate but may also lead to degradation of sensitive biomolecules.[14][16] |

| Competing Reaction | Hydrolysis of PFP ester | PFP esters are significantly more stable against hydrolysis than NHS esters, providing a wider window for conjugation.[2][3][4][6][7][8][9][10][11] |

Table 2: Maleimide Reaction Parameters

| Parameter | Recommended Range | Remarks |

| Optimal pH Range | 6.5 - 7.5 | At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[12][13] |

| Molar Excess (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide-containing molecule is generally used to ensure complete reaction with the available thiol groups.[12] |

| Reaction Time | 30 minutes to 2 hours at room temp. | The reaction is generally rapid, with significant conjugation occurring within the first 30 minutes.[12] |

| Reaction Temperature | 4°C to 25°C | The reaction proceeds efficiently at room temperature. For sensitive molecules, the reaction can be performed at 4°C.[12] |

| Competing Reaction | Hydrolysis of maleimide ring | The maleimide ring can undergo hydrolysis at pH values above 7.5, rendering it unreactive towards thiols.[17] |

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation using this compound. Optimization may be required for specific applications.

Protocol 1: Activation of an Amine-Containing Protein with this compound

This protocol describes the first step of a two-step conjugation, where an amine-containing protein is reacted with the PFP ester end of the this compound crosslinker.

Materials:

-

Amine-containing protein (e.g., antibody)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine and thiol-free)

-

Desalting column

Procedure:

-

Prepare the Protein: Dissolve the amine-containing protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), exchange it for an amine-free buffer.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[17][14]

-

Initiate the Conjugation: While gently stirring, add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[17] The optimal molar ratio should be determined empirically.

-

Incubate: Allow the reaction to proceed for 30 minutes at room temperature or 2 hours at 4°C.[17]

-

Purify the Activated Protein: Remove the excess, unreacted crosslinker using a desalting column equilibrated with the Conjugation Buffer.

Protocol 2: Conjugation of a Thiol-Containing Molecule to the Maleimide-Activated Protein

This protocol describes the second step, where a thiol-containing molecule (e.g., a peptide or drug) is conjugated to the maleimide-activated protein from Protocol 1.

Materials:

-

Maleimide-activated protein (from Protocol 1)

-

Thiol-containing molecule

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

-

Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Thiol-Containing Molecule: Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has disulfide bonds, they may need to be reduced to generate free thiols.

-

Initiate the Conjugation: Add the thiol-containing molecule to the solution of the maleimide-activated protein. A typical molar excess of the thiol-containing molecule is 2- to 10-fold over the protein.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.

-

Quench the Reaction (Optional): To stop the reaction, a quenching reagent such as N-acetylcysteine can be added to react with any remaining unreacted maleimide groups.[18]

-

Purify the Final Conjugate: Remove unreacted thiol-containing molecule and other byproducts by a suitable purification method such as size-exclusion chromatography or dialysis.

-

Characterize the Conjugate: The success of the conjugation can be assessed using various analytical techniques, including SDS-PAGE to visualize the increase in molecular weight of the protein after conjugation, and mass spectrometry to confirm the identity of the conjugate.[19]

Conclusion

The this compound heterobifunctional crosslinker is a powerful and versatile reagent for the development of sophisticated bioconjugates. Its dual-action mechanism, leveraging the distinct reactivity of the PFP ester and maleimide groups, allows for a controlled and sequential conjugation strategy. The enhanced stability of the PFP ester compared to traditional NHS esters provides a significant advantage in terms of reaction efficiency and reproducibility. By carefully controlling the reaction conditions as outlined in this guide, researchers can achieve high conjugation yields and create stable, well-defined bioconjugates for a wide array of applications in therapeutics, diagnostics, and fundamental research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

- 15. precisepeg.com [precisepeg.com]

- 16. broadpharm.com [broadpharm.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Amine and Thiol Reactivity of Mal-PEG2-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional crosslinker, Mal-PEG2-PFP ester. It details the chemistry, reactivity, and experimental considerations for its use in bioconjugation, with a focus on its reactions with amine and thiol functional groups.

Introduction to this compound Ester

This compound ester is a non-cleavable linker widely used in bioconjugation to covalently connect two different molecules.[1] It is composed of three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester group. This heterobifunctional architecture allows for specific, sequential, or simultaneous reactions with sulfhydryl (thiol) and amine groups, respectively.

The maleimide moiety enables the selective modification of cysteine residues in proteins and peptides, while the PFP ester provides a highly efficient route for acylating primary and secondary amines, such as those on lysine residues. The hydrophilic PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can be crucial for maintaining the stability and function of biomolecules.[2]

This guide will delineate the reaction mechanisms, optimal conditions, and detailed protocols for leveraging the dual reactivity of this versatile crosslinker in applications ranging from antibody-drug conjugate (ADC) development to peptide modification and surface immobilization.

Physicochemical Properties and Structure

Understanding the fundamental properties of this compound ester is essential for its effective use. The linker is typically supplied as a solid and is sensitive to moisture, necessitating storage at -20°C with a desiccant.[3]

Chemical Structure

The structure consists of a maleimide ring connected via a propionamide linkage to a diethylene glycol (PEG2) spacer, which is terminated by a pentafluorophenyl active ester.

References

understanding Mal-PEG2-PFP linker chemistry

An In-depth Technical Guide to Mal-PEG2-PFP Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound linker is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).[] This linker is engineered with three distinct chemical components: a maleimide group, a short polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This design enables the sequential and covalent linkage of two different molecules, typically a protein or antibody and a smaller molecule such as a drug payload or a reporter molecule.

The maleimide terminus provides high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins.[2][3][4] The PFP ester terminus is a highly efficient amine-reactive group that forms stable amide bonds with primary amines, such as those on lysine residues.[2][5][6] The hydrophilic diethelyne glycol (PEG2) spacer enhances the solubility of the conjugate in aqueous media, provides spatial separation between the conjugated molecules, and can help reduce potential immunogenicity.[][2]

This guide details the core chemistry, reaction kinetics, stability considerations, and experimental protocols associated with the this compound linker, providing a comprehensive resource for its application in research and drug development.

Core Chemistry and Reaction Mechanisms

The utility of the this compound linker lies in its two distinct reactive ends, which allow for controlled, stepwise conjugations.

Maleimide-Thiol Reaction (Michael Addition)

The reaction between the maleimide group and a thiol proceeds via a Michael addition mechanism.[7][8][9] The nucleophilic thiolate anion (R-S⁻) attacks one of the carbons of the electron-deficient double bond in the maleimide ring, resulting in the formation of a stable covalent thioether bond (thiosuccinimide linkage).[7][8]

-

Specificity: This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3][10] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[9][10]

-

Kinetics: The reaction is rapid and typically proceeds to completion under mild, physiological conditions without the need for a catalyst.[8][9]

PFP Ester-Amine Reaction (Nucleophilic Acyl Substitution)

The PFP ester reacts with primary and secondary amines to form a highly stable amide bond. This occurs through a nucleophilic acyl substitution mechanism.[5][6] The strong electron-withdrawing effect of the five fluorine atoms on the phenyl ring makes the carbonyl carbon highly electrophilic and susceptible to attack by the amine's lone pair of electrons.[5][6]

-

Reactivity and Stability: PFP esters are noted for their high reactivity towards amines and their superior stability in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters.[5][11][12] This increased resistance to spontaneous hydrolysis leads to more efficient and reproducible conjugations.[5][12]

-

Reaction Conditions: The reaction is typically carried out at a pH between 7.2 and 8.5, where the target amine is deprotonated and sufficiently nucleophilic.[5]

Quantitative Data and Physical Properties

The physical and chemical properties of the this compound linker are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₄F₅NO₆ | [2][13] |

| Molecular Weight | 423.3 g/mol | [2][13][14] |

| Spacer Arm Length | 10.1 Å (calculated) | |

| Purity | ≥95% - 98% | [2][13] |

| Solubility | Soluble in DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C with desiccant | [2][15] |

| Reaction Parameter | Optimal Range | Reference(s) |

| Maleimide-Thiol pH | 6.5 - 7.5 | [2][3][10] |

| PFP Ester-Amine pH | 7.2 - 8.5 | [5][15] |

| PFP Ester Hydrolysis | Rate increases with pH > 7.5 | [15] |

| Maleimide Hydrolysis | Rate increases with pH > 7.5 | [10][15] |

Visualizations of Chemistry and Workflows

Chemical Structure and Functional Groups

Caption: Chemical structure of the this compound heterobifunctional linker.

Reaction Mechanisms

Caption: The two primary reaction mechanisms utilized by the this compound linker.

Standard Two-Step Bioconjugation Workflow

Caption: A typical two-step workflow for conjugating two molecules using this compound.

Detailed Experimental Protocol: Two-Step Protein Conjugation

This protocol outlines a general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH) using the this compound linker.[15]

Materials and Buffers

-

Protein-NH₂: (e.g., an antibody) in an amine-free buffer.

-

Molecule-SH: (e.g., a reduced peptide or drug payload).

-

This compound Linker: Stored at -20°C under desiccant.

-

Anhydrous Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Reaction Buffer: 50-100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5 (e.g., PBS). Avoid buffers with primary amines like Tris.[11][15]

-

Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.

-

Purification: Desalting columns (e.g., Sephadex G-25) or dialysis cassettes.

Step 1: Reaction of PFP Ester with Protein-NH₂

-

Preparation of Protein-NH₂:

-

Dissolve or buffer exchange Protein-NH₂ into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.[16]

-

-

Preparation of Linker Solution:

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the this compound stock solution to the stirring Protein-NH₂ solution.[15] The final concentration of organic solvent should ideally be below 10% to avoid protein denaturation.[15]

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C for sensitive molecules.[6][15]

-

-

Purification of the Intermediate:

-

Remove the excess, unreacted this compound linker and the pentafluorophenol byproduct using a desalting column or dialysis, exchanging the buffer back into the Reaction Buffer (pH 7.2-7.5). This yields the maleimide-activated protein intermediate (Protein-Mal).

-

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH

-

Preparation of Molecule-SH:

-

Ensure the Molecule-SH is freshly prepared or reduced. If the molecule contains disulfide bonds, they must be reduced (e.g., using TCEP) and the reducing agent subsequently removed.

-

-

Conjugation Reaction:

-

Immediately add the Molecule-SH to the purified Protein-Mal intermediate. A 1.5- to 5-fold molar excess of Molecule-SH over the protein is typically sufficient.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[15] Flush the vial with nitrogen or argon if the thiol is sensitive to oxidation.

-

-

Quenching (Optional):

-

To cap any unreacted maleimide groups, a small molecule thiol like cysteine or β-mercaptoethanol can be added to the reaction mixture and incubated for an additional 30 minutes.

-

-

Final Purification:

-

Purify the final conjugate from excess Molecule-SH and other reaction byproducts using size-exclusion chromatography (SEC), dialysis, or another appropriate chromatographic technique.

-

Applications and Considerations

-

Antibody-Drug Conjugates (ADCs): The most prominent application is in ADC development, where the linker connects a potent cytotoxic drug (Molecule-SH) to a monoclonal antibody (Protein-NH₂), enabling targeted drug delivery to cancer cells.[][]

-

PEGylation: The linker can be used to attach PEG chains to proteins, improving their pharmacokinetic profiles.[]

-

Surface Functionalization: Used to immobilize proteins or peptides onto surfaces for diagnostic assays or biomaterials.[]

-

Stability: The maleimide group can undergo hydrolysis (ring-opening) at pH values above 7.5, rendering it unreactive to thiols.[10][15] Furthermore, the resulting thiosuccinimide bond can undergo a retro-Michael reaction, leading to deconjugation, although this is often mitigated by subsequent hydrolysis of the succinimide ring, which stabilizes the linkage.[18] PFP esters are also susceptible to hydrolysis, which increases with pH.[11][15] Therefore, careful control of pH and immediate use of dissolved reagents are critical for successful conjugation.[11][15]

References

- 2. This compound, 1807512-47-5 | BroadPharm [broadpharm.com]

- 3. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 4. Monodispersed Maleimide(Mal) PEG - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bachem.com [bachem.com]

- 8. benchchem.com [benchchem.com]

- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 13. This compound - Creative Biolabs [creative-biolabs.com]

- 14. Maleimide Linkers | BroadPharm [broadpharm.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. benchchem.com [benchchem.com]

- 18. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Mal-PEG2-PFP Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG2-PFP (Maleimide-dPEG®2-Pentafluorophenyl Ester) is a heterobifunctional crosslinking reagent integral to the fields of bioconjugation, proteomics, and drug development. Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive pentafluorophenyl (PFP) ester, connected by a short, hydrophilic polyethylene glycol (PEG) spacer, enables the sequential and controlled covalent linkage of two distinct molecular entities. This guide provides a comprehensive technical overview of the solubility and stability profile of this compound, supported by experimental protocols and logical diagrams to facilitate its effective use in research and development.

Core Properties of this compound

This compound is designed for two-step conjugation reactions. The PFP ester offers superior stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, allowing for more efficient reactions with primary amines.[1][2][3] The maleimide group provides high specificity for sulfhydryl groups within a defined pH range.[4][5] The dPEG®2 spacer enhances the reagent's hydrophilicity, which can improve the solubility of the resulting conjugate.[5][6]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in conjugation reactions, which often involve aqueous buffers. The short PEG2 spacer imparts some hydrophilic character, but the overall molecule is not readily soluble in water.[7]

Recommended Solvents and Procedures:

-

Primary Dissolution: this compound should first be dissolved in a dry, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7][8]

-

Aqueous Dilution: The resulting organic stock solution can then be added to the aqueous reaction buffer. It is crucial to ensure that the final concentration of the organic solvent in the reaction mixture remains low (typically below 10%) to prevent denaturation of protein reactants.[7] The stock solution should be added slowly to the stirring aqueous buffer to facilitate mixing and prevent precipitation.

Quantitative Solubility Data Summary

| Compound/Class | Solvent(s) | Reported Solubility | Notes |

| This compound | DMSO, DMF, DCM | Soluble | Primary solvents for creating stock solutions.[7][8] |

| Mal-(PEG)n-PFP Esters | Aqueous Buffers (after primary dissolution) | Approx. 10 mM (for some variants) | Solubility in aqueous buffers is limited and decreases with higher salt concentrations.[7] |

| Longer Chain Mal-PEG-PFP | Water, Ethanol, Chloroform, DMSO | 10 mg/mL | Longer PEG chains significantly increase aqueous solubility.[6] |

Stability Profile

The stability of this compound is dictated by its two reactive moieties: the PFP ester and the maleimide. Understanding their respective stabilities under various conditions is essential for designing successful conjugation strategies.

PFP Ester Stability

PFP esters are favored for their enhanced resistance to hydrolysis in aqueous media compared to NHS esters.[1][3] This stability allows for higher conjugation efficiency.

-

Primary Degradation Pathway: The primary degradation route is hydrolysis of the ester bond, which yields the inactive carboxylic acid and pentafluorophenol.[1]

-

Influence of pH: The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH levels.[1][7] The optimal pH range for reacting PFP esters with primary amines is 7.2 to 8.5 .[1] pH values above 9.0 should be avoided to minimize competing hydrolysis.[1]

-

Moisture Sensitivity: The compound is moisture-sensitive. It is imperative to store it at -20°C in a tightly sealed container with a desiccant.[7][9] Vials should be equilibrated to room temperature before opening to prevent condensation.[7]

Maleimide Group Stability

The maleimide group offers high specificity for thiols but also has stability considerations.

-

Primary Degradation Pathway: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive toward thiols.[4]

-

Influence of pH: The rate of maleimide hydrolysis increases with pH.[4] To maintain stability while ensuring a sufficient reaction rate with thiols, a pH range of 6.5 to 7.5 is recommended.[4][5][7]

-

Post-Conjugation Stability: The thioether bond formed upon reaction with a sulfhydryl group is generally stable. However, it can undergo a retro-Michael reaction, particularly in the presence of other thiols.[10][11] Subsequent hydrolysis of the succinimide ring in the conjugate can increase the long-term stability of the linkage.[12][13]

Quantitative Stability Data Summary

| Functional Group | Condition | Stability Profile | Notes |

| PFP Ester | pH 7.2 - 8.5 | Optimal for amine reaction; moderate hydrolysis. | More stable than NHS esters under similar conditions.[1] |

| pH > 9.0 | Rapid hydrolysis. | Significantly competes with the desired conjugation reaction.[1] | |

| Storage | Moisture-sensitive. | Must be stored desiccated at -20°C. Do not store in solution.[7] | |

| Maleimide | pH 6.5 - 7.5 | Optimal for thiol reaction; slow hydrolysis. | The reaction rate of maleimide with thiols is ~1,000 times faster than with amines at pH 7.0.[4] |

| pH > 7.5 | Increased rate of ring-opening hydrolysis. | Loses specificity for sulfhydryls.[7] | |

| Storage | Prone to hydrolysis in aqueous solution. | Aqueous solutions should be prepared immediately before use.[4] |

Visualized Workflows and Pathways

Reaction Mechanism

The following diagram illustrates the two-step reaction of this compound with a protein containing an amine group (Protein 1) and a molecule with a sulfhydryl group (Molecule 2).

Caption: Two-step conjugation workflow for this compound.

Stability and Degradation Pathways

This diagram shows the competing hydrolysis reactions for each functional group of the unreacted this compound crosslinker in an aqueous environment.

Caption: Competing hydrolysis pathways for this compound.

Experimental Protocols

Protocol 1: Two-Step Heterobifunctional Crosslinking

This protocol describes the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

A. Materials

-

Protein-NH₂ (e.g., antibody)

-

Molecule-SH (e.g., cysteine-containing peptide)

-

This compound Ester

-

Amine Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines like Tris.[1]

-

Thiol Reaction Buffer: PBS or HEPES, pH 6.5-7.5, containing 1-5 mM EDTA.

-

Organic Solvent: Anhydrous DMSO or DMF.

-

Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns).

B. Step 1: Activation of Protein-NH₂ with this compound

-

Prepare Protein: Dissolve or buffer-exchange Protein-NH₂ into the Amine Reaction Buffer at a concentration of 1-5 mg/mL.

-

Prepare Crosslinker: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

-

Initiate Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the stirring protein solution.

-

Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2-4 hours at 4°C.[14]

-

Remove Excess Crosslinker: Purify the maleimide-activated protein using a desalting column equilibrated with Thiol Reaction Buffer. This step is critical to remove unreacted crosslinker, which could otherwise react with and quench the Molecule-SH.

C. Step 2: Conjugation of Maleimide-Activated Protein to Molecule-SH

-

Prepare Molecule-SH: Dissolve the Molecule-SH in the Thiol Reaction Buffer. If the molecule has disulfide bonds, it may require pre-reduction with a reagent like TCEP, followed by removal of the reducing agent.

-

Initiate Conjugation: Add a 1.5- to 5-fold molar excess of the Molecule-SH to the purified, maleimide-activated protein solution.

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted Molecule-SH and any aggregates.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for a two-step conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound, 1807512-47-5 | BroadPharm [broadpharm.com]

- 6. nanocs.net [nanocs.net]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. This compound CAS#: 1807512-47-5 [m.chemicalbook.com]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. communities.springernature.com [communities.springernature.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-PEG2-PFP Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker Mal-PEG2-PFP, detailing its applications in bioconjugation. The guide covers the fundamental chemistry, quantitative performance data, detailed experimental protocols, and logical workflows for its use in creating precisely engineered biomolecules, such as antibody-drug conjugates (ADCs).

Core Concepts of this compound

This compound is a heterobifunctional linker that incorporates three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.[1][2][3] This design enables a controlled, two-step conjugation strategy, which is essential for creating well-defined and homogenous bioconjugates.[3][4]

-

Maleimide Group: This moiety reacts specifically with sulfhydryl (thiol) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[5] This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5.[1][6] At a neutral pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group that readily forms stable amide bonds with primary and secondary amines, such as those on the side chain of lysine residues or the N-terminus of a protein.[7][8][9] A significant advantage of PFP esters over the more common N-hydroxysuccinimide (NHS) esters is their greater resistance to hydrolysis in aqueous solutions, leading to higher conjugation yields and better reproducibility.[7][10]

-

PEG2 Spacer: The short, hydrophilic di-ethylene glycol spacer enhances the water solubility of the linker and the resulting bioconjugate.[1][5] This can help to reduce aggregation and minimize steric hindrance between the conjugated molecules.[8] The PEG spacer is a well-established tool for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[8]

Data Presentation: Quantitative Performance Comparison

The selection of a crosslinking reagent is a critical decision in bioconjugation. The following tables summarize key quantitative data comparing PFP esters to the more traditional NHS esters and outlining the reaction parameters for maleimide-thiol conjugation.

| Feature | PFP Ester | NHS Ester | Advantage of PFP Ester |

| Hydrolytic Stability | Significantly more stable in aqueous solutions. One study reported a PFP ester to be approximately 6-fold more stable than its NHS counterpart.[7][11] | Prone to rapid hydrolysis, especially as pH increases.[7][10] | Higher resistance to hydrolysis allows for longer reaction times, greater flexibility in experimental design, and potentially higher yields as more of the reagent is available to react with the target amine.[7] |

| Half-life in Aqueous Buffer | Significantly longer than NHS esters (qualitative).[10] | 4-5 hours at pH 7.0 (0°C); drops to minutes at pH 8.0 and to 10 minutes at pH 8.6 (4°C).[10] | Provides a wider experimental window for conjugation, particularly at physiological or slightly alkaline pH.[7] |

| Optimal Reaction pH | 7.0 - 9.0[10][12] | 7.2 - 8.5[10] | The broader effective pH range, coupled with higher stability, offers more flexibility in reaction setup.[7] |

| Reactivity | High reactivity towards primary and secondary amines.[6] | Very high, but this rapid reaction competes with fast hydrolysis.[10] | A better balance of high reactivity and stability ensures a higher probability of the desired aminolysis over the competing hydrolysis.[10] |

| Selectivity | Can exhibit preferential reactivity with specific lysine residues, leading to more homogeneous conjugates.[7] | Generally reactive with all accessible primary amines. | Potential for more site-specific labeling, resulting in a more uniform product.[7] |

| Parameter | Recommended Conditions | Notes |

| pH | 6.5 - 7.5[1][6][12] | This pH range ensures high chemoselectivity for thiol groups over amine groups. Above pH 7.5, the maleimide group begins to react competitively with amines.[1] The maleimide ring can also undergo hydrolysis at pH values above 7.5, rendering it unreactive to thiols.[1][12] |

| Temperature | Room temperature (20-25°C) or 4°C[12] | The reaction is typically rapid at room temperature. Lower temperatures can be used to slow down the reaction and for sensitive biomolecules. |

| Reaction Time | 30 minutes to 2 hours[12] | The reaction is generally complete within this timeframe, but should be optimized for the specific reactants. |

| Buffers | Amine-free and thiol-free buffers (e.g., Phosphate-Buffered Saline - PBS)[9] | Buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the intended reaction and should be avoided.[9] |

| Molar Ratio | 1.5- to 20-fold molar excess of the thiol-containing molecule over the maleimide-activated protein.[8] | The optimal ratio should be determined empirically to ensure complete conjugation without excessive unreacted material. |

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of an antibody-drug conjugate (ADC) using this compound. This procedure can be adapted for other bioconjugation applications.

Part 1: Activation of the Antibody with this compound

This step involves the reaction of the PFP ester moiety of the linker with the primary amine groups (lysine residues) on the antibody.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

-

This compound.

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Size-exclusion chromatography (SEC) column (desalting column) for purification.

Procedure:

-

Prepare the Antibody Solution: Ensure the antibody is in an appropriate amine-free buffer at the desired concentration. If the buffer contains amines, perform a buffer exchange using a desalting column.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[8] Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and will hydrolyze.[9][12]

-

Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution with gentle mixing.[8] The optimal molar ratio should be determined empirically for each specific antibody and desired degree of labeling.

-

Incubate: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C for sensitive biomolecules.[8][12]

-

Quench the Reaction (Optional but Recommended): Add the quenching buffer to a final concentration of 10-50 mM to react with any unreacted PFP esters.

-

Purify the Maleimide-Activated Antibody: Remove the excess, unreacted this compound and the pentafluorophenol byproduct using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.2).[8]

Part 2: Conjugation of the Thiol-Containing Payload

This second step involves the reaction of the maleimide group on the activated antibody with a thiol-containing molecule (e.g., a cytotoxic drug).

Materials:

-

Maleimide-activated antibody from Part 1.

-

Thiol-containing payload.

-

Reaction buffer (e.g., PBS, pH 7.2).

-

Purification system (e.g., SEC, ion-exchange chromatography, or affinity chromatography).

Procedure:

-

Prepare the Thiol-Containing Payload: Dissolve the payload in a suitable solvent. If the payload has a disulfide bond, it may need to be reduced to generate a free thiol using a reducing agent like TCEP. Ensure the reducing agent is removed before proceeding.

-

Initiate the Conjugation Reaction: Add a 1.5- to 20-fold molar excess of the thiol-containing payload to the purified maleimide-activated antibody.[8]

-

Incubate: Allow the reaction to proceed for 1-2 hours at room temperature.[8]

-

Purify the Final Conjugate: Remove any unreacted payload and other small molecules by purifying the final conjugate using an appropriate chromatographic method.[13]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows described in this guide.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Maleimide PEG PFP, MAL-PEG-PFP [nanocs.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. broadpharm.com [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. benchchem.com [benchchem.com]

The Strategic Application of Mal-PEG2-PFP in Advanced Antibody-Drug Conjugate Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of antibody-drug conjugates (ADCs) represents a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting these two moieties, profoundly influences the ADC's stability, efficacy, and overall therapeutic index. This technical guide provides an in-depth exploration of Maleimide-PEG2-Pentafluorophenyl (Mal-PEG2-PFP) ester, a heterobifunctional linker increasingly utilized for the development of next-generation ADCs.

Core Concepts: Deconstructing the this compound Linker

The this compound linker is a sophisticated chemical tool designed for precise bioconjugation. Its structure is comprised of three key functional units, each contributing unique and essential properties to the final ADC construct.

-

Maleimide Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, primarily found on cysteine residues within the antibody's structure.[][2] The reaction, a Michael addition, occurs under mild physiological conditions (pH 6.5-7.5) and forms a stable, covalent thioether bond.[][2] This thiol-specific reactivity is fundamental for site-specific conjugation strategies, particularly with engineered antibodies containing accessible cysteine residues.[][3]

-

Polyethylene Glycol (PEG2) Spacer: The short, two-unit polyethylene glycol spacer is a critical modulator of the ADC's physicochemical properties.[4] Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation.[4] The hydrophilic PEG2 spacer enhances the overall water solubility of the drug-linker complex, which can facilitate conjugation and improve the pharmacokinetic profile of the ADC.[4][5] By mitigating hydrophobicity, PEG spacers can lead to longer circulation half-lives and enable the production of ADCs with higher drug-to-antibody ratios (DAR) while maintaining acceptable biophysical properties.[4]

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly efficient amine-reactive group. The electron-withdrawing nature of the five fluorine atoms makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.[6] This results in a rapid and efficient reaction with primary amines, such as those on lysine residues of the payload, to form a stable amide bond.[6][7] PFP esters are notably more resistant to spontaneous hydrolysis in aqueous solutions compared to the more conventional N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugation reactions.[6][7][8]

The this compound linker is classified as a non-cleavable linker .[9][10] This means that after the ADC is internalized by the target cancer cell, the antibody component is degraded in the lysosome, releasing the cytotoxic payload still attached to the linker and the conjugating amino acid.[][12] This strategy offers the advantage of improved plasma stability, as the linker is not susceptible to premature cleavage in the bloodstream.[][12]

Figure 1: Functional components of the this compound linker.

Data Presentation: Quantitative Comparison of Reactive Chemistries

The selection of reactive groups within a linker is paramount for successful ADC development. The following tables summarize the key quantitative and qualitative differences between PFP esters and the commonly used NHS esters, as well as the stability advantages of modern maleimide derivatives.

| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester | Advantage of PFP Ester |

| Reactivity | Reacts with primary and secondary amines to form stable amide bonds.[6] | Reacts with primary amines to form stable amide bonds.[6] | Broader reactivity with amines. |

| Hydrolytic Stability | Significantly more resistant to hydrolysis in aqueous environments.[6][7][8] | Susceptible to spontaneous hydrolysis, with a half-life of minutes at pH 8.[8] | Higher efficiency and reproducibility in aqueous conjugation buffers.[6] |

| Reaction Kinetics | Faster reaction kinetics with amines (aminolysis).[6] | Slower reaction kinetics compared to PFP esters. | More efficient conjugation process. |

| Optimal pH | 7-9[13] | Generally optimal at a slightly lower pH than PFP esters, around 8.0-8.5.[8][] | Effective over a broad pH range. |

| Site-Specificity | Can provide preferential labeling of specific antibody light chain residues.[6][15] | Tends to label heavy chains preferentially.[15] | Potential for more homogeneous conjugate production.[15] |

Table 1: Comparison of PFP and NHS Ester Amine-Reactive Chemistries.

| Maleimide Type | Stability Characteristic | Deconjugation (7 days, 37°C) | Advantage |

| N-alkyl maleimides | Variable stability in bloodstream; susceptible to retro-Michael reaction leading to drug loss.[5][16] | 35-67% in thiol-containing buffer and serum.[5][16] | Widely used historically. |

| N-aryl maleimides | Forms more stable thiosuccinimide adducts; hydrolysis of the succinimide ring further stabilizes the conjugate.[5][16] | <20% in thiol-containing buffer and serum.[5][16] | Significantly improved in vivo stability, leading to sustained potency.[5][16] |

Table 2: Stability Comparison of Maleimide-Thiol Conjugates.

Experimental Protocols and Workflow

The development of an ADC using this compound is a multi-step process requiring careful execution and characterization. A typical workflow involves the activation of the payload, conjugation to the antibody, and subsequent purification and analysis of the resulting ADC.

Figure 2: General experimental workflow for ADC development.

Protocol: Two-Step Antibody-Payload Conjugation

This protocol outlines a general two-step method for conjugating an amine-containing payload to a thiol-containing antibody using this compound.[13]

Materials:

-

Amine-containing cytotoxic payload

-

This compound linker (dissolved in anhydrous DMSO or DMF)

-

Monoclonal antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)

-

Reducing agent (e.g., TCEP, DTT)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Step 1: Activation of the Cytotoxic Payload

-

Dissolve the amine-containing payload and the this compound linker in a minimal amount of anhydrous organic solvent (e.g., DMSO).

-

Add the this compound linker solution to the payload solution. A molar excess of the linker (e.g., 1.5 to 3 equivalents) is typically used to drive the reaction to completion.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The PFP ester will react with the primary amine on the payload to form a stable amide bond, yielding the maleimide-activated payload.

-

The reaction progress can be monitored by LC-MS to confirm the formation of the desired product.

Step 2: Antibody Reduction and Conjugation

-

Prepare the antibody in a suitable reaction buffer (e.g., PBS with EDTA, pH 7.5).[17]

-

Add the reducing agent (e.g., TCEP) to the antibody solution to reduce the interchain disulfide bonds and expose free cysteine thiol groups. The molar ratio of TCEP to antibody must be carefully optimized to achieve the desired number of free thiols per antibody.[17]

-

Incubate the reduction reaction at room temperature for 1-3 hours.[17]

-

Remove the excess reducing agent using a desalting column.

-

Immediately add the maleimide-activated payload solution from Step 1 to the reduced antibody solution. A typical starting molar ratio is 5-20 equivalents of activated payload per antibody.[18]

-

Incubate the conjugation reaction for 1-2 hours at room temperature or 4°C. The maleimide groups will react with the free thiols on the antibody to form stable thioether bonds.

-

(Optional) Quench any unreacted maleimide groups by adding a thiol-containing reagent like N-acetylcysteine.

Step 3: Purification and Characterization

-

Purify the ADC from unreacted payload-linker, unconjugated antibody, and other reaction components using SEC or HIC.

-

Characterize the purified ADC. Key analytical tests include:

-

Drug-to-Antibody Ratio (DAR): Determined by LC-MS or HIC-HPLC.[19][20]

-

Purity and Aggregation: Assessed by SEC-HPLC.[20]

-

Residual Free Drug: Measured by RP-HPLC.

-

In vitro Cell Cytotoxicity: Assessed using target cancer cell lines.

-

Antigen Binding: Confirmed by ELISA or surface plasmon resonance (SPR).

-

Mechanism of Action: From Systemic Circulation to Cell Death

The ultimate success of an ADC is determined by its ability to deliver the payload specifically to cancer cells. The process involves several key biological steps, culminating in the induction of apoptosis.

References

- 2. Maleimide Linker, Maleimide PEG, Thiol Reactive Reagent | BroadPharm [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Creative Biolabs [creative-biolabs.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioprocessintl.com [bioprocessintl.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mal-PEG2-PFP Crosslinker for Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG2-PFP crosslinker is a heterobifunctional reagent integral to the field of bioconjugation, enabling the covalent linkage of two different biomolecules. Its architecture, featuring a maleimide group, a short polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester, provides a versatile tool for creating stable and functional bioconjugates. This guide offers a comprehensive overview of the this compound crosslinker, including its chemical properties, reaction mechanisms, and detailed protocols for its application in key research and drug development areas.

Core Principles and Mechanism of Action

The utility of the this compound crosslinker lies in the distinct reactivity of its terminal functional groups. This allows for a controlled, sequential conjugation strategy, minimizing the formation of undesirable homodimers.

-

Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary amines, such as the side chains of lysine residues and the N-terminus of proteins. PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, which often leads to higher conjugation efficiencies and better reproducibility.[1][2][3] The reaction proceeds optimally in a pH range of 7 to 9.[4]

-

Maleimide Group: This group exhibits high specificity for sulfhydryl (thiol) groups, typically found in cysteine residues, forming a stable thioether bond. The optimal pH range for the maleimide-thiol reaction is 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines, and its rate of hydrolysis increases.[5]

-

PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the water solubility of the crosslinker and the resulting bioconjugate. This property is particularly beneficial when working with biomolecules that have limited solubility in aqueous buffers. The PEG spacer also provides a flexible linkage, which can help to preserve the biological activity of the conjugated molecules.

The sequential nature of the conjugation process typically involves the reaction of the more labile PFP ester first, followed by the reaction of the more stable maleimide group.

Physicochemical and Reaction Properties

A clear understanding of the quantitative aspects of the this compound crosslinker is crucial for designing and optimizing bioconjugation experiments.

| Property | Value | Reference |

| Molecular Weight | 423.29 g/mol | [6] |

| PFP Ester Optimal pH Range | 7.0 - 9.0 | [4] |

| Maleimide Optimal pH Range | 6.5 - 7.5 | [4] |

| PFP Ester Hydrolytic Stability | More stable than NHS esters; reported to be ~6-fold more stable in aqueous solution. | [2][3][7] |

| Maleimide-Thiol vs. Amine Reactivity | At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. | [5] |

| Maleimide-Thiol Conjugate Stability | The resulting thioether bond can undergo a retro-Michael reaction. Hydrolysis of the succinimide ring under slightly basic conditions can lead to a more stable, ring-opened structure with a half-life of over two years. | [5][8][9][10][11] |

Key Applications and Experimental Protocols

The this compound crosslinker is a valuable tool in a variety of applications, including the development of antibody-drug conjugates (ADCs), the study of protein-protein interactions, and the functionalization of nanoparticles.

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic drug to cancer cells. The this compound crosslinker can be used to conjugate a drug to an antibody through a two-step process.

This protocol describes the conjugation of the cytotoxic drug doxorubicin to the antibody Trastuzumab.

Materials:

-

Trastuzumab

-

This compound crosslinker

-

Doxorubicin hydrochloride

-

Anhydrous Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Desalting columns

-

N-acetylcysteine

Procedure:

-

Antibody Reduction:

-

Prepare a solution of Trastuzumab at 10 mg/mL in PBS.

-

Add a 2.5-fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture at 37°C for 2 hours with gentle agitation to partially reduce the interchain disulfide bonds.[12]

-

Remove the excess TCEP using a desalting column pre-equilibrated with PBS.

-

-

Drug-Linker Conjugation:

-

Dissolve this compound and a molar excess of doxorubicin hydrochloride in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4 hours to form the doxorubicin-PEG2-Mal conjugate.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

ADC Formation:

-

Add a 5-fold molar excess of the doxorubicin-PEG2-Mal solution to the reduced Trastuzumab. The final concentration of DMF should be less than 10% (v/v).

-

Incubate the reaction at 4°C for 2 hours with gentle stirring.[12]

-

-

Quenching and Purification:

-

To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine.

-

Incubate for an additional 20 minutes at 4°C.[12]

-

Purify the ADC from unconjugated linker-drug and other small molecules using a desalting column or size-exclusion chromatography (SEC).

-

-

Characterization:

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Assess the purity and aggregation of the ADC by SEC.

-

Confirm the molecular weight of the ADC using MALDI-TOF mass spectrometry.

-

Cell Surface Protein Labeling

The this compound crosslinker can be used to label cell surface proteins for various applications, including proteomics and cell imaging.

This protocol describes the biotinylation of cell surface proteins on live cells.

Materials:

-

Live cells in suspension or adherent culture

-

Biotin-SH (thiol-containing biotin)

-

This compound crosslinker

-

PBS, pH 7.4

-

Quenching buffer (e.g., 5 mM L-cysteine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation:

-

Wash cells twice with ice-cold PBS.

-

-

Activation with this compound:

-

Prepare a fresh solution of this compound in PBS.

-

Incubate the cells with the this compound solution for 30 minutes at 4°C to label primary amines on cell surface proteins.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove unreacted crosslinker.

-

-

Biotinylation:

-

Incubate the cells with a solution of Biotin-SH in PBS for 1 hour at 4°C to allow the maleimide groups on the crosslinker to react with the thiol group of biotin.

-

-

Quenching:

-

Wash the cells with ice-cold Quenching Buffer to stop the reaction.[13]

-

Wash the cells three times with ice-cold PBS.

-

-

Cell Lysis and Downstream Analysis:

-

Lyse the cells using a suitable lysis buffer.

-

The biotinylated proteins can now be purified using streptavidin-agarose beads and analyzed by western blotting or mass spectrometry.

-

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of a Trastuzumab-Doxorubicin ADC.

Signaling Pathway: EGFR-Grb2 Interaction

The this compound crosslinker can be utilized in chemical cross-linking mass spectrometry (XL-MS) studies to investigate protein-protein interactions, such as the interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2), a key step in signal transduction.

Caption: EGFR signaling pathway initiated by EGF binding and Grb2 recruitment.

Conclusion

The this compound crosslinker is a powerful and versatile tool for bioconjugation. Its heterobifunctional nature, combined with the enhanced stability of the PFP ester and the favorable properties of the PEG spacer, provides researchers with a reliable method for creating stable and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics. Careful consideration of reaction conditions, as outlined in this guide, is essential for achieving optimal results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. benchchem.com [benchchem.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. benchchem.com [benchchem.com]

- 8. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Mal-PEG2-PFP Bioconjugation of Antibodies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of antibodies using the heterobifunctional linker, Maleimide-PEG2-Pentafluorophenyl (Mal-PEG2-PFP) ester. This linker facilitates a two-step conjugation strategy, enabling the precise attachment of a payload (e.g., a small molecule drug) to an antibody. The PFP ester group reacts with primary amines on the payload, while the maleimide group forms a stable thioether bond with reduced thiol groups on the antibody.[1][2] This methodology is a cornerstone in the development of Antibody-Drug Conjugates (ADCs).[3][4]

Introduction to this compound Linker Chemistry

The this compound linker is a non-cleavable crosslinker featuring two distinct reactive moieties connected by a short, hydrophilic polyethylene glycol (PEG) spacer.[1]

-